molecular formula C21H32N2O3 B11440843 N-(4-methoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide

N-(4-methoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide

Cat. No.: B11440843
M. Wt: 360.5 g/mol
InChI Key: CJDGUAJAZWPYEA-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group, a methylcyclohexylcarbonyl group, and an isoleucinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide typically involves the following steps:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of 4-methoxyphenylamine through the reaction of 4-methoxyaniline with appropriate reagents under controlled conditions.

    Cyclohexylcarbonylation: The next step involves the introduction of the cyclohexylcarbonyl group to the methoxyphenyl intermediate. This is achieved through a reaction with 4-methylcyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine.

    Coupling with Isoleucine: The final step involves the coupling of the cyclohexylcarbonylated methoxyphenyl intermediate with isoleucine. This is typically carried out using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pH, and reaction time, as well as the use of efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable electrophiles.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N-(4-methoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide involves its interaction with specific molecular targets. The compound is believed to exert its effects through the following pathways:

    Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It may interact with specific receptors on cell surfaces, modulating their activity and influencing cellular signaling pathways.

    Gene Expression: It may affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide can be compared with other similar compounds, such as:

    N-(4-methoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]valinamide: Similar structure but with valine instead of isoleucine.

    N-(4-methoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide: Similar structure but with leucine instead of isoleucine.

    N-(4-methoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]alaninamide: Similar structure but with alanine instead of isoleucine.

These compounds share structural similarities but differ in their amino acid components, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.

Properties

Molecular Formula

C21H32N2O3

Molecular Weight

360.5 g/mol

IUPAC Name

N-[1-(4-methoxyanilino)-3-methyl-1-oxopentan-2-yl]-4-methylcyclohexane-1-carboxamide

InChI

InChI=1S/C21H32N2O3/c1-5-15(3)19(23-20(24)16-8-6-14(2)7-9-16)21(25)22-17-10-12-18(26-4)13-11-17/h10-16,19H,5-9H2,1-4H3,(H,22,25)(H,23,24)

InChI Key

CJDGUAJAZWPYEA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC1=CC=C(C=C1)OC)NC(=O)C2CCC(CC2)C

Origin of Product

United States

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